Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has a molecular formula of C14H19BO5 and a molecular weight of 278.11 g/mol .
Mechanism of Action
Target of Action
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that is often used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which can include various organic compounds.
Mode of Action
This compound interacts with its targets through chemical reactions. It is commonly used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions . The boron atom in the dioxaborolane group of the compound can form covalent bonds with other atoms, facilitating the formation of new compounds.
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents, melting point of 77-81°c, and boiling point of approximately 3556±250 °C can impact its behavior in chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and solvent used can impact the rate and outcome of the reactions it is involved in. It should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be handled with appropriate personal protective measures due to its classification as an irritant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-hydroxy-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere (e.g., nitrogen or argon), and heat.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it acts as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Analytical Chemistry: The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy, to detect and quantify other chemical species.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with the boronate ester group at a different position on the benzene ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorine atom, which can alter its reactivity and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A pyrazole derivative with similar boronate ester functionality.
Uniqueness: Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the hydroxy group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8,16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDZKJUUCGKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026647-81-2 | |
Record name | methyl 3-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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